2-(3-Isopropylisoxazol-5-yl)acetonitrile

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship (SAR)

Sourcing the correct isoxazole regioisomer is critical for reproducible SAR studies and lead optimization. The 3-isopropyl-5-acetonitrile substitution pattern offers distinct reactivity and target engagement compared to its 5-isopropyl-3-acetonitrile regioisomer (CAS 1824306-80-0), ensuring the integrity of your structure-activity relationship data. - Enables definitive SAR exploration at the isoxazole 5-position via nitrile diversification to acids, amines, or tetrazoles. - Suitable synthon for libraries targeting 5-LOX mediated inflammation (scaffold IC50 values as low as 8.47 µM) or sterol 14α-demethylase for fungicide design. - Supplied as a ≥95% purity research reagent with full analytical characterization, ensuring batch-to-batch consistency for reproducible biological assays.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
Cat. No. B12854443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Isopropylisoxazol-5-yl)acetonitrile
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCC(C)C1=NOC(=C1)CC#N
InChIInChI=1S/C8H10N2O/c1-6(2)8-5-7(3-4-9)11-10-8/h5-6H,3H2,1-2H3
InChIKeyNASOHPBKHPZOMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Isopropylisoxazol-5-yl)acetonitrile Sourcing Guide


2-(3-Isopropylisoxazol-5-yl)acetonitrile (CAS: 910322-47-3) is a heterocyclic nitrile building block featuring an isoxazole core with an isopropyl group at the 3-position and an acetonitrile substituent at the 5-position . It serves as a versatile intermediate in medicinal chemistry and agrochemical research due to the well-documented bioactivity of the isoxazole pharmacophore [1]. The compound is commercially available for research use with a purity of at least 95%, as verified by multiple vendors [REFS-1, REFS-3].

2-(3-Isopropylisoxazol-5-yl)acetonitrile: Regioisomeric Purity Requirement


In isoxazole chemistry, the position of substituents on the heterocyclic ring is a primary driver of biological activity and synthetic utility. Simple substitution with another 'isoxazole acetonitrile' is not possible without rigorous validation. For example, the regioisomer 2-(5-isopropylisoxazol-3-yl)acetonitrile (CAS: 1824306-80-0) shares the same molecular formula and weight (C8H10N2O; 150.18 g/mol) , but its distinct substitution pattern will predictably lead to different interactions with biological targets, different reactivity in cross-coupling reactions, and altered physicochemical properties. Furthermore, class-wide studies on isoxazole fungicides show that subtle changes in ring substitution, as quantified by QSAR models, can dramatically alter potency (ED50 values ranging from 4.43 to >1000 μg/mL) [1]. Therefore, sourcing the specific 3-isopropyl-5-acetonitrile isomer is essential for reproducibility and maintaining the integrity of a research program.

2-(3-Isopropylisoxazol-5-yl)acetonitrile: Comparative Evidence


Regioisomeric Comparison: 5- vs. 3-Acetonitrile Substitution

The compound is structurally differentiated from its primary regioisomer by the position of the acetonitrile group on the isoxazole ring. The target compound, 2-(3-Isopropylisoxazol-5-yl)acetonitrile, has the nitrile at the 5-position, while the comparator, 2-(5-Isopropylisoxazol-3-yl)acetonitrile, has it at the 3-position [REFS-1, REFS-2]. This difference in substitution pattern is known to be a critical determinant of biological activity and chemical reactivity in isoxazole chemistry [1].

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship (SAR)

Class-Level 5-LOX Inhibition by Isoxazoles

The isoxazole scaffold is a well-established pharmacophore with demonstrated potency in various in vitro models. While no direct assay data exists for the target compound, class-level inference from structurally related derivatives provides a benchmark for its potential activity. For example, in a 2024 study of novel isoxazole derivatives, compounds C3, C5, and C6 showed 5-LOX inhibitory activity with IC50 values of 8.47 µM, 10.48 µM, and a more potent value comparable to a reference drug, respectively . This demonstrates that the isoxazole core is capable of sub-10 µM activity in a validated target-based assay.

Drug Discovery Pharmacology Anti-inflammatory

Isoxazole Antifungal QSAR Models

In the agrochemical sector, isoxazole derivatives are actively explored as novel fungicides. A recent QSAR study on 20 isoxazole compounds showed that all test compounds were effective in inhibiting the rice pathogens Rhizoctonia solani and Fusarium fujikuroi [1]. The most potent compounds in the series, 5n and 5p, exhibited ED50 values of 4.43 μg/mL and 6.7 μg/mL, respectively, against these fungi [1]. This study confirms that the isoxazole scaffold can be optimized for potent, low ppm antifungal activity and that its activity is influenced by predictable molecular descriptors, as identified by the QSAR model [1].

Agrochemical Discovery Fungicide Development Quantitative Structure-Activity Relationship (QSAR)

2-(3-Isopropylisoxazol-5-yl)acetonitrile Application Scenarios


Inflammation & Autoimmune Disease Libraries

Based on the demonstrated 5-LOX inhibitory activity of the isoxazole scaffold, with IC50 values as low as 8.47 µM , 2-(3-Isopropylisoxazol-5-yl)acetonitrile is a rational choice for synthesizing libraries targeting inflammatory pathways. Its nitrile group provides a convenient synthetic handle for further diversification via hydrolysis to carboxylic acids or reduction to amines, enabling rapid exploration of SAR around the 5-position of the isoxazole ring.

Agrochemical Leads for Crop Protection

QSAR studies have confirmed the potential of isoxazole derivatives as broad-spectrum fungicides, with some compounds achieving ED50 values in the low μg/mL range against major crop pathogens like R. solani . Procuring 2-(3-Isopropylisoxazol-5-yl)acetonitrile provides a versatile core for synthesizing novel analogs. Its use is supported by molecular docking studies that implicate sterol 14α-demethylase as a likely target , providing a rational basis for structure-based design and optimization of new fungicidal leads.

Medicinal Chemistry SAR Studies

The clear structural differentiation from its regioisomer, 2-(5-isopropylisoxazol-3-yl)acetonitrile , makes this compound an essential comparator in any SAR study exploring isoxazole-based pharmacophores. Researchers can directly evaluate the impact of nitrile placement (5- vs. 3-position) on potency, selectivity, and physicochemical properties. This comparative approach is fundamental for generating high-quality, interpretable SAR data and for optimizing lead compounds.

Heterocycle Synthesis via Nitrile Transformations

The acetonitrile group is a versatile functional handle for organic synthesis. This compound can be used as a precursor for synthesizing tetrazoles, amines, amides, and carboxylic acids. Its unique 3-isopropyl-5-acetonitrile substitution pattern on the isoxazole core allows access to a chemical space that is distinct from other commercially available isoxazole building blocks, offering chemists new avenues for constructing diverse compound collections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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